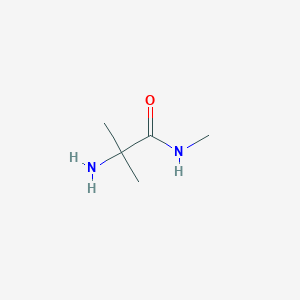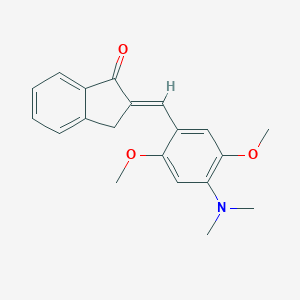
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since then been a subject of scientific research due to its potential therapeutic applications.
作用機序
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is believed to exert its effects on the brain by binding to serotonin receptors, specifically the 5-HT2A receptor. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in regulating mood, cognition, and behavior. The exact mechanism of action of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is not fully understood, and further research is needed to elucidate its effects on the brain.
生化学的および生理学的効果
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and enhanced creativity. It has also been reported to produce visual hallucinations, similar to those produced by other psychedelic drugs such as LSD and psilocybin.
実験室実験の利点と制限
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to produce consistent effects in animal models. However, its use in human studies is limited due to its potential for producing adverse effects such as hallucinations and altered perception.
将来の方向性
There are several future directions for research on 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, including further investigation into its potential therapeutic applications, its effects on the brain and behavior, and its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone in humans, as well as its potential for abuse and addiction. Overall, 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is a promising compound that warrants further investigation for its potential therapeutic applications and its effects on the brain and behavior.
合成法
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is synthesized by condensing 2,5-dimethoxybenzaldehyde with dimethylamine and indanone in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in enhancing cognitive function and creativity. However, more research is needed to fully understand its effects on the brain and its potential therapeutic benefits.
特性
CAS番号 |
23114-26-3 |
|---|---|
製品名 |
2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone |
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
(2E)-2-[[4-(dimethylamino)-2,5-dimethoxyphenyl]methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)17-12-18(23-3)14(11-19(17)24-4)10-15-9-13-7-5-6-8-16(13)20(15)22/h5-8,10-12H,9H2,1-4H3/b15-10+ |
InChIキー |
PVRUZULHOQUFQS-XNTDXEJSSA-N |
異性体SMILES |
CN(C)C1=C(C=C(C(=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O)OC |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
正規SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC |
その他のCAS番号 |
23114-26-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

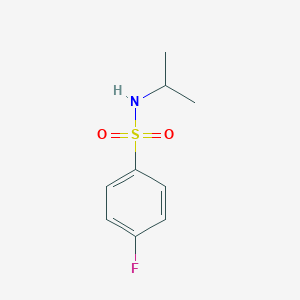

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
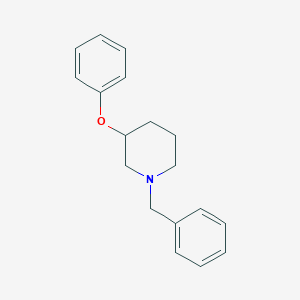
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

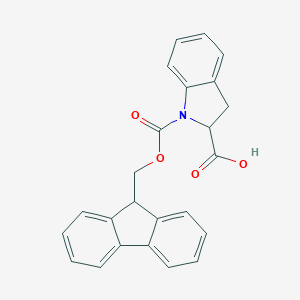


![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
